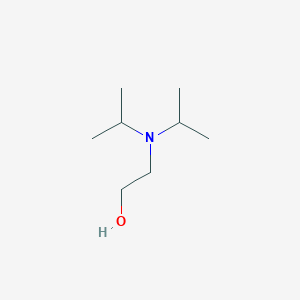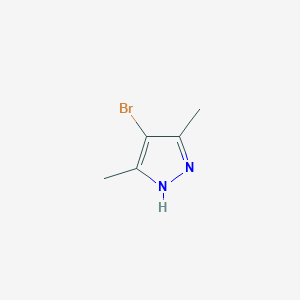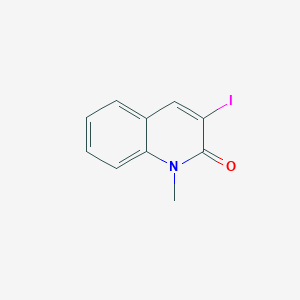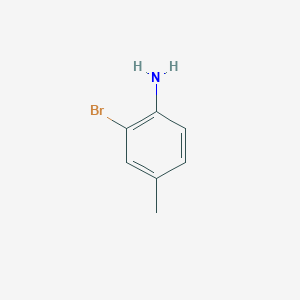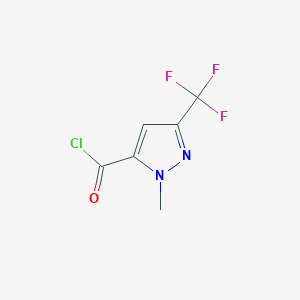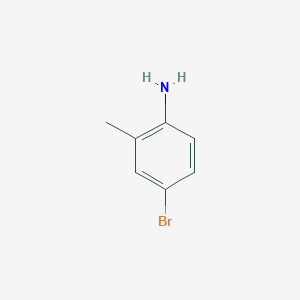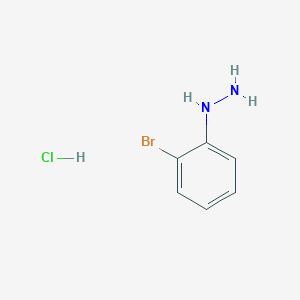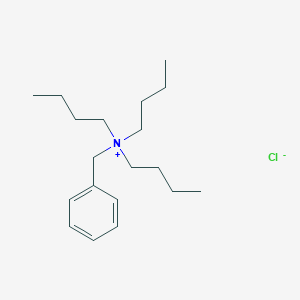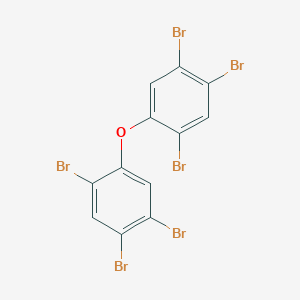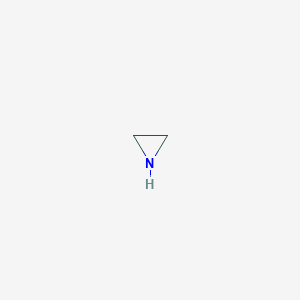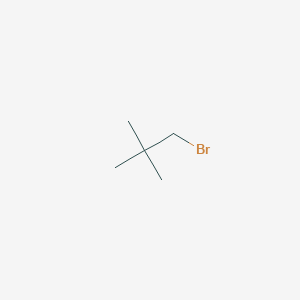
2-Nitrocinnamic acid
描述
2-Nitrocinnamic acid, also known as 3-(2-nitrophenyl)acrylic acid, is an organic compound with the molecular formula C9H7NO4. It is a derivative of cinnamic acid, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions: 2-Nitrocinnamic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the phenyl ring. The reaction is carried out at low temperatures to control the nitration process and minimize side reactions .
Another method involves the condensation of 2-nitrobenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is refluxed, followed by acidification to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The nitration method is commonly used due to its simplicity and high yield .
化学反应分析
Types of Reactions: 2-Nitrocinnamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Stannous chloride in ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.
Major Products:
Reduction: 2-Aminocinnamic acid.
Oxidation: 2-Nitrocinnamaldehyde and 2-nitrobenzoic acid.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
科学研究应用
2-Nitrocinnamic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-nitrocinnamic acid and its derivatives often involves interactions with biological macromolecules. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways .
相似化合物的比较
2-Nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the nitro group and has different chemical reactivity and biological activity.
4-Nitrocinnamic acid: A similar compound with the nitro group at the para position, which may exhibit different reactivity and biological properties.
2-Aminocinnamic acid: The reduced form of this compound, which has an amino group instead of a nitro group and different chemical behavior.
属性
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQDLDVSEDAYAA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612-41-9, 1013-96-3 | |
| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 2-Nitrocinnamic acid derivatives in medicinal chemistry?
A1: this compound derivatives have demonstrated promising antifungal activity. A study investigating the activity of fourteen synthesized alkyl and aryl esters of (E)-2-nitrocinnamic acid against various Candida species found that isopropyl 2-nitrocinnamate exhibited significant antifungal activity. [] This highlights the potential of modifying this compound for developing novel antifungal agents.
Q2: How does the structure of this compound influence its biological activity, particularly its interaction with the Z-variant alpha 1-antitrypsin protein?
A2: Molecular docking studies revealed that 4′,5-(Methylenedioxy)-2-nitrocinnamic acid, a derivative of this compound, can bind to the polymerization interface of cleaved alpha 1-antitrypsin, specifically the Z-variant. [] This interaction was shown to inhibit the intracellular accumulation of the mutant protein, suggesting a potential therapeutic strategy for alpha 1-antitrypsin deficiency (AATD)-associated liver disease.
Q3: Are there any studies investigating the crystal structure of this compound salts?
A3: Yes, research has explored the crystal structure of sodium 2-nitrocinnamate dihydrate. [] The study revealed that it exists as a one-dimensional coordination polymer, stabilized by sodium coordination to carboxylate oxygen atoms and water molecules, along with intra-chain hydrogen bonding interactions.
Q4: Can this compound be used as a starting material for the synthesis of heterocyclic compounds?
A4: Absolutely! this compound serves as a versatile precursor for synthesizing diverse heterocyclic compounds. It can be converted to 3-chloro-4-nitro-2-chlorocarbonyl benzo[b]thiophene, which further leads to substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives. [] These heterocycles are known for their various pharmacological activities, making them valuable targets in medicinal chemistry.
Q5: Has this compound been explored in the context of immunomodulatory activity?
A5: Indeed, research suggests that specific derivatives of this compound, specifically those containing -Cl and -NO2 substituents, exhibit significant immunomodulatory effects. [] These compounds demonstrated potent inhibition of human lymphocyte proliferation and suppressed the production of TNF-α, a key inflammatory cytokine. This highlights their potential as lead compounds for developing novel immunosuppressive agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


